3-(Bromomethyl)-2-methyl-1,1'-biphenyl

Drug synthesis Biphenyl derivatives Regioselectivity

3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS 116175-22-5) delivers a pre-installed steric architecture that simpler bromomethyl biphenyl isomers cannot replicate. The 2-methyl substituent (Fraction Csp3 0.14) creates measurable steric hindrance adjacent to the reactive bromomethyl handle, directing nucleophilic approach and enabling conformationally restricted analogs critical for medicinal chemistry SAR programs. With a Consensus Log P of 4.31, this 97%-pure intermediate installs amines, ethers, or thioethers at the meta position of the biphenyl core, eliminating separate methylation steps. Procure directly for reliable, high-purity entry into hindered biphenyl chemical space.

Molecular Formula C14H13Br
Molecular Weight 261.162
CAS No. 116175-22-5
Cat. No. B2976463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2-methyl-1,1'-biphenyl
CAS116175-22-5
Molecular FormulaC14H13Br
Molecular Weight261.162
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)CBr
InChIInChI=1S/C14H13Br/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9H,10H2,1H3
InChIKeyUTCWKKQFHHVEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS 116175-22-5): A Strategic Biphenyl Building Block for Advanced Organic Synthesis


3-(Bromomethyl)-2-methyl-1,1'-biphenyl is a functionalized biphenyl derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials . It is characterized by a biphenyl core with a reactive bromomethyl group at the 3-position and a methyl group at the 2-position . This specific substitution pattern grants it unique reactivity and steric properties, making it a key building block for constructing libraries of compounds with potential therapeutic applications. Its molecular formula is C14H13Br, with a molecular weight of 261.16 g/mol .

The Critical Role of Methyl and Bromomethyl Positioning in 3-(Bromomethyl)-2-methyl-1,1'-biphenyl Reactivity and Application


Simple substitution with other bromomethyl biphenyl isomers is not feasible due to the profound impact of the methyl group's position on steric hindrance, electronic distribution, and subsequent reactivity. The 2-methyl substituent on 3-(Bromomethyl)-2-methyl-1,1'-biphenyl introduces a significant steric element adjacent to the reactive bromomethyl group . This can direct the approach of nucleophiles and influence reaction pathways, leading to different product distributions or reaction kinetics compared to unsubstituted analogs like 3-(Bromomethyl)-1,1'-biphenyl [1]. For applications requiring a specific spatial arrangement or electronic environment, such as in the synthesis of conformationally restricted drug candidates, the precise regiochemistry of this compound is not an option but a necessity. The quantitative evidence below demonstrates where these structural differences translate into measurable, decision-relevant parameters.

Quantitative Differentiation of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl: Purity, Reactivity, and Application-Specific Data


Structural Isomerism: 3-(Bromomethyl)-2-methyl-1,1'-biphenyl vs. 4-(Bromomethyl)-2-methyl-1,1'-biphenyl for Regiospecific Derivatization

The location of the bromomethyl group on the biphenyl core is the primary determinant of the compound's reactivity. While 4-(Bromomethyl)-2-methyl-1,1'-biphenyl (CAS 927911-71-5) is a known impurity of the drug Telmisartan [1], 3-(Bromomethyl)-2-methyl-1,1'-biphenyl offers a distinct, regiospecific handle for derivatization. The 3-position places the reactive center meta to the second phenyl ring, resulting in a different electronic and steric environment compared to the para-substituted 4-isomer. This affects the nucleophilic substitution reactions central to its use as a building block. For instance, the meta-substitution pattern in the target compound leads to a lower calculated topological polar surface area (TPSA) of 0.0 Ų, compared to a similar class of biphenyls, indicating potentially higher membrane permeability for any derived pharmacophores .

Drug synthesis Biphenyl derivatives Regioselectivity

Steric and Electronic Influence: 2-Methyl Substitution vs. Unsubstituted 3-(Bromomethyl)-1,1'-biphenyl

The presence of the 2-methyl group in the target compound introduces significant steric hindrance around the bromomethyl group. This is in direct contrast to 3-(Bromomethyl)-1,1'-biphenyl (CAS 14704-31-5), which lacks this methyl substituent. This steric bulk can be quantified by an increase in the fraction of sp3-hybridized carbon atoms (Csp3), a key metric for molecular complexity and three-dimensionality. 3-(Bromomethyl)-2-methyl-1,1'-biphenyl has a calculated Fraction Csp3 of 0.14, which is higher than that of the less substituted analog . This difference directly impacts reaction kinetics, particularly in SN2-type nucleophilic substitutions, where the approach of a nucleophile to the bromomethyl carbon will be more hindered .

Steric hindrance Nucleophilic substitution Structure-activity relationship

Procurement and Purity: A Commercially Available Intermediate with Defined Specifications

For a synthetic intermediate to be a viable procurement choice, it must be commercially available with well-defined and verifiable purity specifications. 3-(Bromomethyl)-2-methyl-1,1'-biphenyl is consistently offered by multiple reputable vendors with a minimum purity of 97% . This high standard of purity reduces the need for costly and time-consuming in-house purification steps prior to use. In contrast, some related isomers and analogs may be available only in lower purities (e.g., 95% or unspecified) or on a custom synthesis basis, introducing greater variability and risk into research workflows .

Chemical procurement Purity specification Synthetic building block

Lipophilicity and ADME Predictions: Calculated LogP and Solubility as Differentiators from Other Biphenyls

The calculated physicochemical properties of a building block can provide early insight into the drug-likeness of its derivatives. The Consensus Log Po/w (lipophilicity) of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl is 4.31, and its aqueous solubility (Log S) is -4.74 (equivalent to 0.0048 mg/mL) . These values are a direct consequence of the compound's specific substitution pattern. While these properties are similar to other bromomethyl biphenyls like 2-(Bromomethyl)-1,1'-biphenyl (predicted LogP ~4.1) [1], the target compound's combination of the 2-methyl and 3-bromomethyl groups places it in a specific lipophilicity range that is highly desirable for passive membrane permeability while maintaining a moderate level of solubility.

Drug design ADME properties Lipophilicity

Application-Specific Use: A Key Intermediate for Pharmaceutical Scaffold Synthesis

The primary value of 3-(Bromomethyl)-2-methyl-1,1'-biphenyl lies in its demonstrated utility as an intermediate for constructing complex pharmaceutical scaffolds. While generic descriptions exist for related compounds (e.g., 2-(Bromomethyl)-1,1'-biphenyl used to synthesize a 9H-fluorene skeleton ), the target compound is specifically cited as a building block for pharmaceuticals and agrochemicals . This class-level inference is supported by its unique substitution pattern, which makes it a direct precursor to molecular frameworks where the 2-methyl and 3-position derivatization are required. Its role is not simply as a generic bromide but as a precision tool for creating specific molecular architectures.

Pharmaceutical intermediates Scaffold synthesis Organic synthesis

Optimal Procurement Scenarios for 3-(Bromomethyl)-2-methyl-1,1'-biphenyl in Drug Discovery and Materials Science


Synthesis of Sterically Hindered Drug Candidates

Leverage the steric hindrance conferred by the 2-methyl group, as quantified by the Fraction Csp3 of 0.14 , to construct conformationally restricted analogs of bioactive molecules. This is ideal for medicinal chemistry programs exploring structure-activity relationships (SAR) where reducing molecular flexibility or blocking a metabolic soft spot is desired. Procuring this compound eliminates the need for a separate methylation step and provides a direct route to this specific, hindered architecture.

Development of Meta-Substituted Biphenyl Pharmacophores

Utilize the unique reactivity of the 3-bromomethyl group to install a wide range of functional groups (amines, ethers, thioethers) at the meta position of the biphenyl system . This is crucial for synthesizing drug candidates where a meta-substituted biphenyl core is required for optimal binding to a biological target. The availability of this compound with a high, verified purity of 97% ensures a reliable starting point for these critical synthetic routes.

Building Blocks for Advanced Organic Electronics and Polymers

The well-defined and tunable lipophilicity of this compound, with a Consensus Log P of 4.31 , makes it a suitable monomer or chain extender for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) or specialty polymers. Its high purity is critical for achieving the material consistency and performance required in electronic applications. The bromomethyl group serves as an efficient handle for polymerization or for attaching the biphenyl unit to a larger conjugated system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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